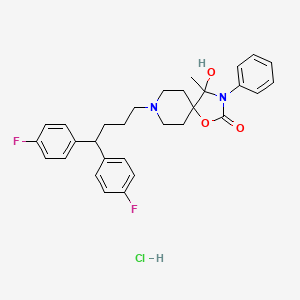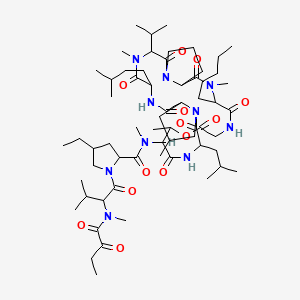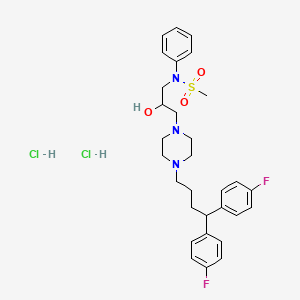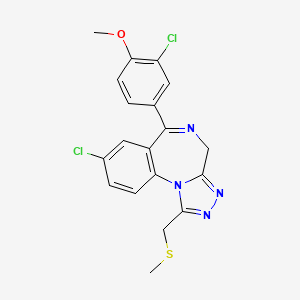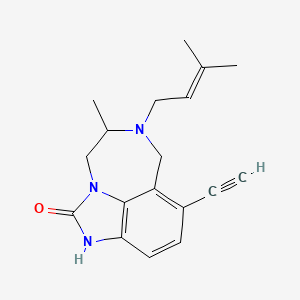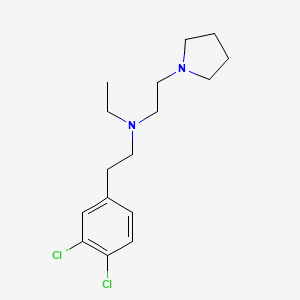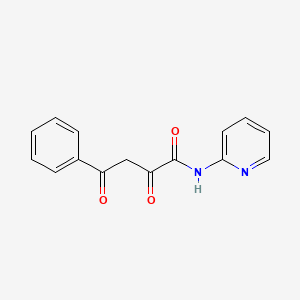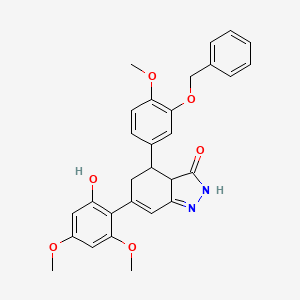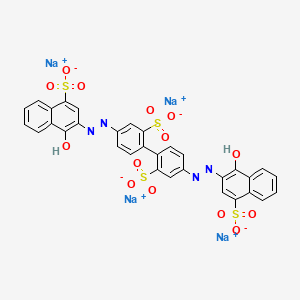
Tetrasodium 4,4'-bis((1-hydroxy-4-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-2,2'-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrasodium 4,4’-bis((1-hydroxy-4-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-2,2’-disulphonate is a complex azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its application in various industries due to its stability and vibrant color properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium 4,4’-bis((1-hydroxy-4-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-2,2’-disulphonate typically involves the diazotization of aromatic amines followed by coupling with naphthol derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo bond, leading to the formation of nitroso derivatives.
Reduction: Reduction of the azo bond can yield amines, which can further react to form various derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are used under controlled conditions to achieve substitution.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
Tetrasodium 4,4’-bis((1-hydroxy-4-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-2,2’-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titrations due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in textile dyeing, paper printing, and as a colorant in various consumer products.
作用机制
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include proteins and nucleic acids, where the compound can bind and induce conformational changes. The pathways involved often include electron transfer processes and the formation of reactive intermediates.
相似化合物的比较
Similar Compounds
- Disodium 4-amino-3-((4’-((2-amino-8-hydroxy-6-sulphonatonaphthyl)azo)(1,1’-biphenyl)-4-yl)azo)naphthalene-1-sulphonate
- Disodium 4-amino-3-((4’-((2,4-diaminophenyl)azo)(1,1’-biphenyl)-4-yl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
- Tetrasodium 3,3’-((3,3’-dimethyl(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate)
Uniqueness
Tetrasodium 4,4’-bis((1-hydroxy-4-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-2,2’-disulphonate stands out due to its high solubility in water and its ability to produce vibrant colors even at low concentrations. Its stability under various environmental conditions makes it a preferred choice in many industrial applications.
属性
CAS 编号 |
84753-06-0 |
|---|---|
分子式 |
C32H18N4Na4O14S4 |
分子量 |
902.7 g/mol |
IUPAC 名称 |
tetrasodium;4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]-3-sulfonatophenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C32H22N4O14S4.4Na/c37-31-23-7-3-1-5-19(23)29(53(45,46)47)15-25(31)35-33-17-9-11-21(27(13-17)51(39,40)41)22-12-10-18(14-28(22)52(42,43)44)34-36-26-16-30(54(48,49)50)20-6-2-4-8-24(20)32(26)38;;;;/h1-16,37-38H,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4 |
InChI 键 |
USDZYAJCEHBAOX-UHFFFAOYSA-J |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


